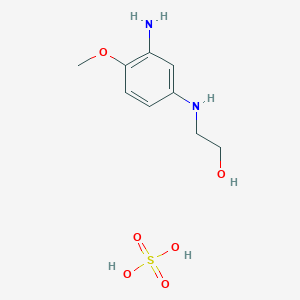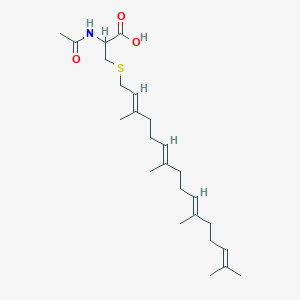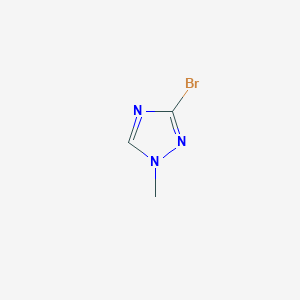
2-氨基-4-羟乙基氨基苯甲醚硫酸盐
描述
2-Amino-4-hydroxyethylaminoanisole sulfate is a chemical compound used as a coupling agent in oxidative hair dye formulations. It is a derivative of anisole and is utilized for its ability to react with other components in hair dye to produce the desired color. The safety of this compound has been assessed, and it has been deemed safe for use in oxidative hair dye formulations, provided that it is not used in products where N-nitroso compounds may be formed, which could pose a health risk .
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxyindoline and 4-aminoindoline, involves heating 2-(2,6-diaminophenyl)ethanol in aqueous phosphoric or sulfuric acid. These compounds are then dehydrogenated under reflux in 1,4-dimethylbenzene over palladium on charcoal to yield 4-hydroxy- and 4-aminoindoles, respectively . Although the synthesis of 2-amino-4-hydroxyethylaminoanisole sulfate is not explicitly detailed in the provided papers, similar synthetic routes involving heating and dehydrogenation may be applicable.
Molecular Structure Analysis
The molecular structure of 2-amino-4-hydroxyethylaminoanisole sulfate is not directly analyzed in the provided papers. However, its structure can be inferred to contain an anisole backbone with amino and hydroxyethylamino substituents, which are functional groups known to participate in chemical reactions during the hair dyeing process .
Chemical Reactions Analysis
The chemical reactions involving 2-amino-4-hydroxyethylaminoanisole sulfate primarily occur in the context of hair dyeing, where it acts as a coupling agent. The compound reacts with other dye precursors in the presence of an oxidizing agent to form the final dye molecule that imparts color to hair. The specific chemical reactions and mechanisms are proprietary to the manufacturers of hair dyes and are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-hydroxyethylaminoanisole sulfate are not extensively discussed in the provided papers. However, it is known to be used in cosmetic formulations, which implies that it has suitable solubility and stability characteristics for such applications. The compound's safety as used in cosmetics has been reviewed, suggesting that it has been evaluated for properties such as toxicity, carcinogenicity, and potential for causing adverse reactions .
Relevant Case Studies
A significant case study involving a related compound, 2,4-diaminoanisole sulfate, demonstrated that it was carcinogenic in both rats and mice when administered in their diet. The study found increased incidences of malignant tumors of the skin, associated glands, and thyroid in both sexes of the animals tested . Another study specifically on 2,4-diaminoanisole sulfate reported thyroid neoplasms and pigmentation in thyroid glands of F344 rats exposed to the compound, with a dose-related increase in the amount of pigment observed . These findings raise concerns about the safety of structurally similar compounds and underscore the importance of thorough safety assessments for chemicals like 2-amino-4-hydroxyethylaminoanisole sulfate .
科学研究应用
Methods of Application or Experimental Procedures
In a typical formulation, a precursor (like p-phenylenediamine) is activated via an oxidant (like hydrogen peroxide). The activated precursor then couples with 2-amino-4-hydroxyethylaminoanisole sulfate to form a new compound . This reaction occurs in-situ, meaning it happens directly on the hair during the dyeing process .
Results or Outcomes
The outcome of this process is the coloring of the hair. The specific color obtained depends on the particular precursors and couplers used in the formulation . The Cosmetic Ingredient Review Expert Panel has concluded that 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate are safe for use in oxidative hair dye formulations .
属性
IUPAC Name |
2-(3-amino-4-methoxyanilino)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHLYFOWAINYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892455 | |
| Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)amino]-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxyethylaminoanisole sulfate | |
CAS RN |
83763-48-8 | |
| Record name | 2-Amino-4-[(2-hydroxyethyl)amino]anisole sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)amino]-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-ammonio-4-methoxyphenyl)(2-hydroxyethyl)ammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-HYDROXYETHYLAMINOANISOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM91A54Z8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

